1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one is a compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 4-aminoacetophenone.
Thioether Formation: The amino group of 4-aminoacetophenone is reacted with methylthiol to introduce the methylthio group.
Chlorination: The resulting compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloropropanone moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioether derivatives.
Scientific Research Applications
1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one: shares similarities with other compounds containing amino, methylthio, and chloropropanone groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(4-amino-2-methylsulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(11)10(13)8-4-3-7(12)5-9(8)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
WVZKCUOABOQUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)N)SC)Cl |
Origin of Product |
United States |
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